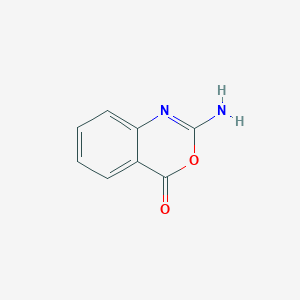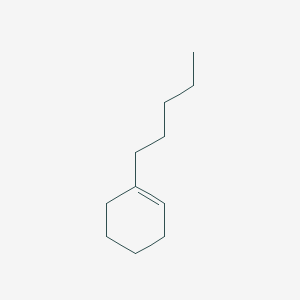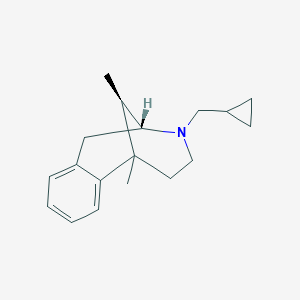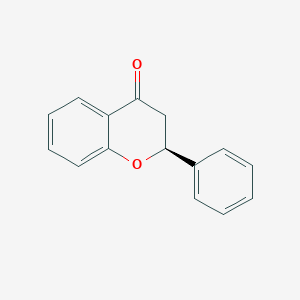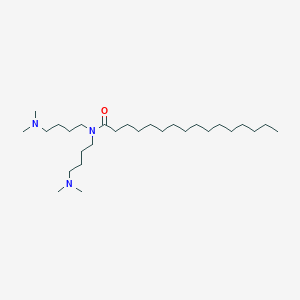
Solapalmitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solapalmitine is a natural alkaloid that is found in various plant species, including the Aconitum genus. This compound has been the subject of extensive research due to its potential applications in the pharmaceutical industry. In
Wirkmechanismus
The mechanism of action of solapalmitine is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been found to interact with various molecular targets, including ion channels and receptors.
Biochemische Und Physiologische Effekte
Solapalmitine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, solapalmitine has been shown to modulate the activity of ion channels and receptors, which are involved in various physiological processes, including pain sensation and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
Solapalmitine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It exhibits a wide range of biological activities, which makes it a useful tool for studying various physiological and pathological processes. However, solapalmitine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on solapalmitine. One area of research is the development of novel solapalmitine derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of solapalmitine. This could lead to the identification of new molecular targets for drug development. Finally, research on the pharmacokinetics and pharmacodynamics of solapalmitine could lead to the development of new drug delivery systems for this compound.
Conclusion:
In conclusion, solapalmitine is a natural alkaloid that has potential applications in the pharmaceutical industry. It exhibits various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of solapalmitine is not fully understood, but it has been suggested to modulate various signaling pathways and interact with molecular targets. Solapalmitine has several advantages for lab experiments, but also has some limitations. Future research on solapalmitine could lead to the development of new drugs with improved pharmacological properties.
Synthesemethoden
Solapalmitine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction involves using a solvent to extract solapalmitine from the plant material. The extracted material is then purified using chromatography techniques. Chemical synthesis of solapalmitine involves the reaction of palmitic acid with a nitrogen-containing compound.
Wissenschaftliche Forschungsanwendungen
Solapalmitine has been the subject of extensive research due to its potential applications in the pharmaceutical industry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a template for the synthesis of novel compounds with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
17232-85-8 |
|---|---|
Produktname |
Solapalmitine |
Molekularformel |
C28H59N3O |
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
N,N-bis[4-(dimethylamino)butyl]hexadecanamide |
InChI |
InChI=1S/C28H59N3O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(32)31(26-21-19-24-29(2)3)27-22-20-25-30(4)5/h6-27H2,1-5H3 |
InChI-Schlüssel |
VEHJXNZJUVYBQN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCCCN(C)C)CCCCN(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCCCN(C)C)CCCCN(C)C |
Andere CAS-Nummern |
17232-85-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



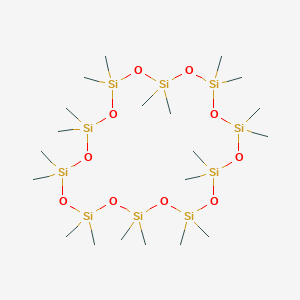
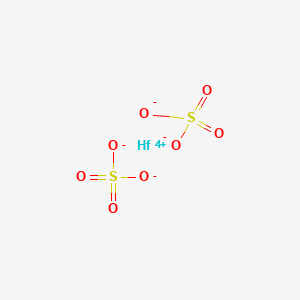
![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)
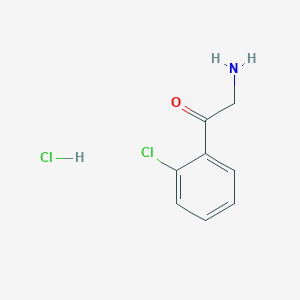
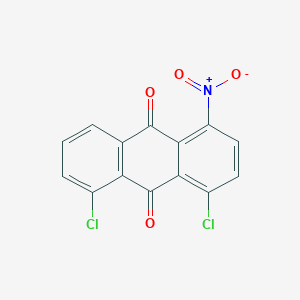
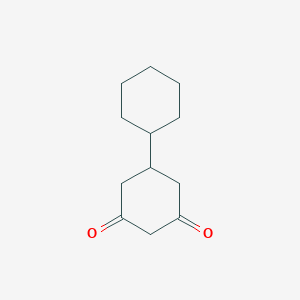
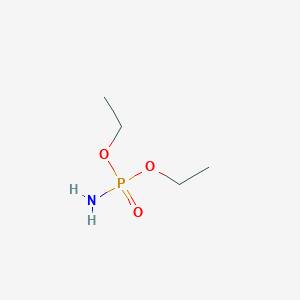
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
